

Application Note: Enzymatic Quantification of Fructose 1-Phosphate in Cell Lysates

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Compound of Interest

Compound Name: *Fructose 1-phosphate sodium*

Cat. No.: *B1644453*

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Introduction

Fructose 1-phosphate (F1P) is a critical intermediate in fructose metabolism. In tissues such as the liver, kidney, and small intestine, fructose is phosphorylated to F1P by fructokinase. F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which subsequently enter the glycolytic or gluconeogenic pathways.^{[1][2]} The accumulation of F1P is a key pathological marker in Hereditary Fructose Intolerance (HFI), an autosomal recessive disorder caused by a deficiency in aldolase B.^{[1][3]} This accumulation leads to the sequestration of inorganic phosphate, inhibition of glycogenolysis and gluconeogenesis, and can result in severe hypoglycemia and liver damage upon fructose ingestion.^[1] Therefore, the accurate quantification of intracellular F1P is essential for studying fructose metabolism, diagnosing HFI, and for the development of therapeutic strategies.

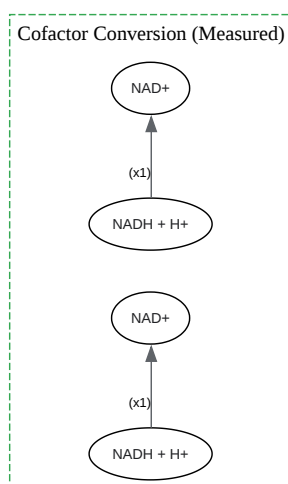
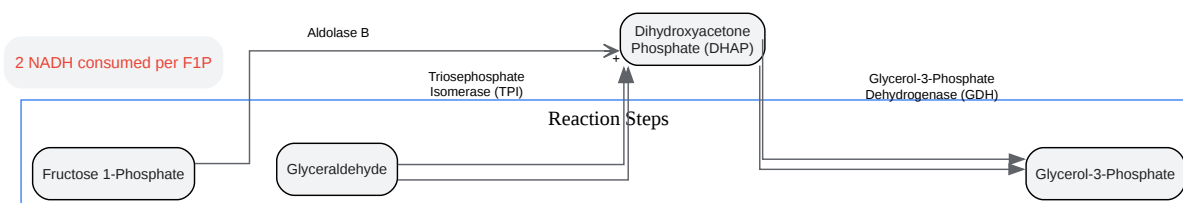
This application note provides a detailed protocol for the sensitive quantification of F1P in cell lysates using a coupled enzymatic assay. The method is based on the specific cleavage of F1P by aldolase, followed by a series of reactions that lead to the oxidation of NADH, which can be measured spectrophotometrically.

Assay Principle

The quantification of Fructose 1-phosphate is achieved through a coupled enzyme assay that follows the consumption of NADH. The enzymatic cascade is initiated by the specific cleavage of F1P by Fructose-1-Phosphate Aldolase (Aldolase B).

- Fructose-1-Phosphate Aldolase (Aldolase B) cleaves F1P into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde.
- Triosephosphate Isomerase (TPI) catalyzes the reversible conversion of Glyceraldehyde to DHAP. This ensures that all triose-phosphate products from the first reaction are converted to DHAP.
- Glycerol-3-Phosphate Dehydrogenase (GDH) then reduces DHAP to glycerol-3-phosphate. This reaction consumes one molecule of NADH for every molecule of DHAP.

The overall reaction results in the consumption of two molecules of NADH for each molecule of F1P present in the sample. The decrease in NADH concentration is measured by the change in absorbance at 340 nm.^[4] The concentration of F1P in the sample is directly proportional to the decrease in absorbance.

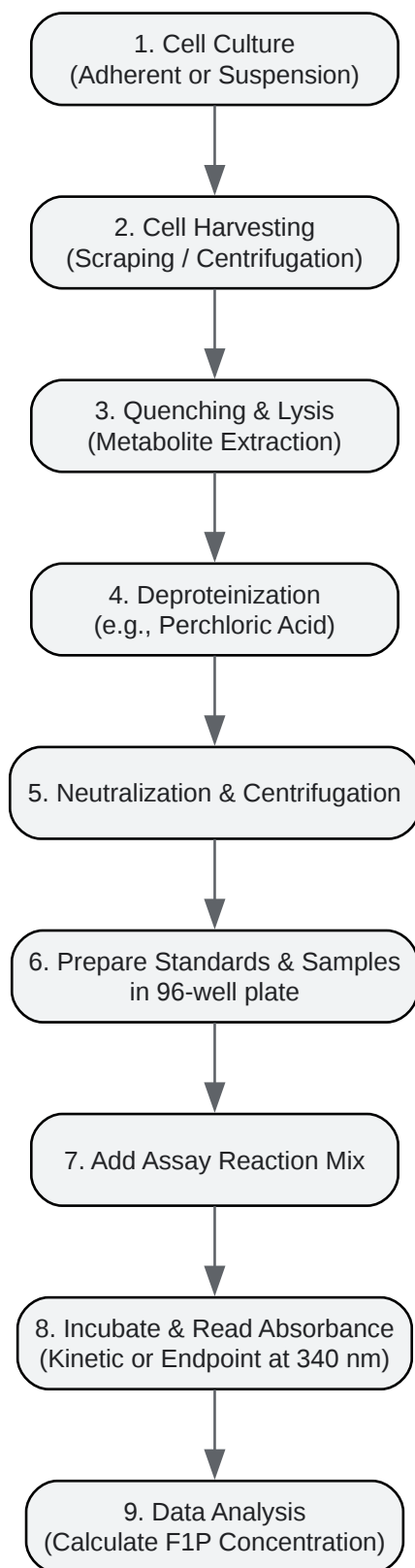


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Caption: Enzymatic cascade for F1P quantification.

Experimental Workflow Overview

The entire process, from cell culture to data analysis, requires careful execution to ensure accuracy and reproducibility. The key stages are outlined below.



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Caption: High-level experimental workflow.

Materials and Reagents

Equipment

- Spectrophotometer capable of reading 96-well plates at 340 nm
- Refrigerated centrifuge
- 96-well UV-transparent flat-bottom plates
- Multichannel pipette
- Standard laboratory pipettes
- Vortex mixer
- Ice bucket

Reagents

Reagent	Supplier	Catalog No. (Example)	Storage
Fructose 1-Phosphate (F1P) Standard	Sigma-Aldrich	F7628	-20°C
Aldolase (from rabbit muscle)	Sigma-Aldrich	A2714	-20°C
Triosephosphate Isomerase (TPI)	Sigma-Aldrich	T2391	-20°C
α -Glycerophosphate Dehydrogenase (GDH)	Sigma-Aldrich	G6751	-20°C
β -NADH, Disodium Salt	Sigma-Aldrich	N8129	-20°C
Perchloric Acid (PCA), 70%	Sigma-Aldrich	311421	Room Temp
Potassium Carbonate (K ₂ CO ₃)	Sigma-Aldrich	P5833	Room Temp
Triethanolamine (TEA) Hydrochloride	Sigma-Aldrich	T1502	Room Temp
Magnesium Chloride (MgCl ₂)	Sigma-Aldrich	M8266	Room Temp
Ultrapure Water	-	-	Room Temp

Detailed Experimental Protocol

Reagent Preparation

Rationale: Preparing fresh reagents and buffers is critical for optimal enzyme activity and assay stability. The pH of the assay buffer is crucial for the enzymatic reactions.

- Assay Buffer (100 mM TEA, 2 mM MgCl₂, pH 7.6):

- Dissolve 1.86 g of Triethanolamine-HCl and 20.3 mg of MgCl₂ in 90 mL of ultrapure water.
- Adjust the pH to 7.6 with 5 M KOH.
- Bring the final volume to 100 mL with ultrapure water.
- Store at 4°C for up to one month.
- Perchloric Acid (PCA) Solution (0.6 M):
 - Carefully add 5.2 mL of 70% PCA to 94.8 mL of ice-cold ultrapure water.
 - Keep on ice. Caution: PCA is highly corrosive. Handle with appropriate personal protective equipment (PPE).
- Potassium Carbonate (K₂CO₃) Solution (2 M):
 - Dissolve 27.64 g of K₂CO₃ in 100 mL of ultrapure water.
 - Store at room temperature.
- F1P Standard Stock (10 mM):
 - Dissolve an appropriate amount of F1P salt in ultrapure water to make a 10 mM stock solution.
 - Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
- NADH Stock Solution (10 mM):
 - Dissolve 3.5 mg of NADH in 0.5 mL of Assay Buffer.
 - Prepare fresh on the day of the experiment and keep on ice, protected from light.

Sample Preparation (Cell Lysates)

Rationale: This is the most critical part of the protocol. The goal is to instantaneously quench all enzymatic activity to prevent F1P degradation or interconversion, and then efficiently extract

the metabolite.[5] Perchloric acid is a strong protein denaturant that effectively stops enzymatic reactions.[6]

For Adherent Cells (e.g., in a 10 cm dish):

- Aspirate the culture medium completely.
- Quickly wash the cell monolayer once with 5 mL of ice-cold PBS.
- Immediately aspirate the PBS and add 1 mL of ice-cold 0.6 M PCA directly to the dish.[7]
- Scrape the cells quickly with a cell scraper and transfer the acidic lysate into a pre-chilled microcentrifuge tube.
- Proceed to Step 7.

For Suspension Cells: 6. Centrifuge the required number of cells (e.g., 5-10 million cells) at 500 x g for 5 minutes at 4°C. 7. Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold 0.6 M PCA by vortexing vigorously.[7]

Deproteinization and Neutralization: 8. Incubate the PCA lysate on ice for 15 minutes. 9. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. 10. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. 11. Neutralize the extract by adding 2 M K_2CO_3 dropwise while vortexing gently. Monitor the pH with pH paper until it reaches ~7.0. This will precipitate the perchlorate as potassium perchlorate. 12. Incubate on ice for 10 minutes to ensure complete precipitation. 13. Centrifuge at 16,000 x g for 10 minutes at 4°C. 14. Carefully collect the supernatant, which now contains the F1P. This is your "Sample". 15. Determine the protein concentration of the original lysate (using a parallel sample lysed in RIPA buffer) or perform a DNA quantification on the PCA pellet for normalization purposes.[8]

Standard Curve Preparation

Prepare a dilution series of the 10 mM F1P stock solution in Assay Buffer to create standards. A typical range is from 0 to 100 μ M.

Standard	F1P Stock (10 mM)	Assay Buffer	Final F1P Conc. (μM)
S0 (Blank)	0 μL	1000 μL	0
S1	2 μL	998 μL	20
S2	4 μL	996 μL	40
S3	6 μL	994 μL	60
S4	8 μL	992 μL	80
S5	10 μL	990 μL	100

Assay Procedure

Rationale: The assay is performed in a 96-well plate for high-throughput analysis. A kinetic measurement is preferred as it allows for the verification of the reaction linearity.

- Prepare the Reaction Mix: Prepare a master mix for all wells. For each reaction, you will need:
 - Assay Buffer: 85 μL
 - NADH (10 mM): 1 μL (Final concentration: 100 μM)
 - Triosephosphate Isomerase (TPI): 1 μL (~10 units)
 - Glycerol-3-Phosphate Dehydrogenase (GDH): 1 μL (~2 units)
 - Aldolase: 2 μL (~1 unit)
 - Total Volume per well: 90 μL
- Set up the Plate:
 - Add 10 μL of each Standard (S0-S5) to their respective wells in triplicate.
 - Add 10 μL of your prepared Sample to the sample wells in triplicate.

- Add 10 μL of Assay Buffer to background control wells (optional, to check for NADH degradation).
- Start the Reaction:
 - Add 90 μL of the Reaction Mix to each well.
 - Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
- Measure Absorbance:
 - Immediately place the plate in the spectrophotometer.
 - Measure the absorbance at 340 nm (A_{initial}).
 - Incubate the plate at 37°C for 30-60 minutes.
 - Measure the final absorbance at 340 nm (A_{final}).
 - Alternatively (Recommended): Measure the absorbance kinetically every 1-2 minutes for 30-60 minutes at 37°C.

Data Analysis

- Calculate the change in absorbance (ΔA) for each well (Standards and Samples): $\Delta A = A_{\text{initial}} - A_{\text{final}}$
- Correct for the Blank: Subtract the ΔA of the blank (S_0) from the ΔA of all other standards and samples. $\Delta A_{\text{corrected}} = \Delta A_{\text{sample}} - \Delta A_{\text{blank}}$
- Generate the Standard Curve: Plot the $\Delta A_{\text{corrected}}$ for the F1P standards against their known concentrations (in μM). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value (should be >0.98).
- Calculate F1P Concentration in the Sample: Use the equation from the standard curve to calculate the concentration of F1P in the well. $\text{F1P Concentration } (\mu\text{M}) = (\Delta A_{\text{corrected_sample}} - c) / m$

- **Account for Dilution:** The result from step 4 is the concentration in the 10 μL of sample added to the well. You must account for the dilution during the sample preparation step to find the concentration in the original cell lysate. This will depend on the volumes used during the PCA extraction and neutralization.
- **Normalize the Data:** Normalize the final F1P concentration to the protein concentration or cell number of the original sample to allow for comparison between different samples. The final units are typically nmol/mg protein or $\text{nmol}/10^6$ cells.

Assay Validation and Quality Control

- **Spike-and-Recovery:** To validate the assay in your specific cell lysate matrix, perform a spike-and-recovery experiment. Add a known amount of F1P standard to a sample lysate and measure the recovery. It should ideally be between 80-120%.
- **Linear Range:** Ensure that the absorbance values of your samples fall within the linear range of the standard curve. If a sample is too concentrated, dilute it with Assay Buffer and re-run.
- **Negative Control:** A sample from cells known not to have been exposed to fructose can serve as a useful negative control.
- **Enzyme Activity Control:** Ensure the auxiliary enzymes (TPI, GDH) are not rate-limiting by using them in slight excess.

Troubleshooting

Issue	Possible Cause	Solution
High Background Signal (Low initial A340)	NADH degradation.	Prepare NADH solution fresh. Protect from light and keep on ice.[9]
Contaminated reagents.	Use high-purity water and reagents.	
No or Low Signal Change	Inactive enzyme(s).	Check enzyme storage and expiration. Use fresh enzymes. [10]
Incorrect pH of assay buffer.	Remake buffer and verify pH is 7.6 at assay temperature.	
F1P concentration below detection limit.	Concentrate the sample or increase the number of cells used for extraction.[9]	
Inhibitors present in the sample.	Perform a spike-and-recovery test. If inhibition is present, further sample cleanup may be needed.	
Non-linear Reaction Rate (in kinetic mode)	Substrate depletion.	Dilute the sample to ensure it falls within the linear range of the assay.
Enzyme instability.	Ensure proper storage and handling of enzymes.	
High Well-to-Well Variability	Pipetting errors.	Use calibrated pipettes. Prepare a master mix to minimize pipetting variations. [10]
Air bubbles in wells.	Be careful during pipetting to avoid bubbles. Centrifuge the plate briefly if needed.[11]	

Incomplete mixing. Ensure the plate is mixed properly after adding the reaction mix.

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